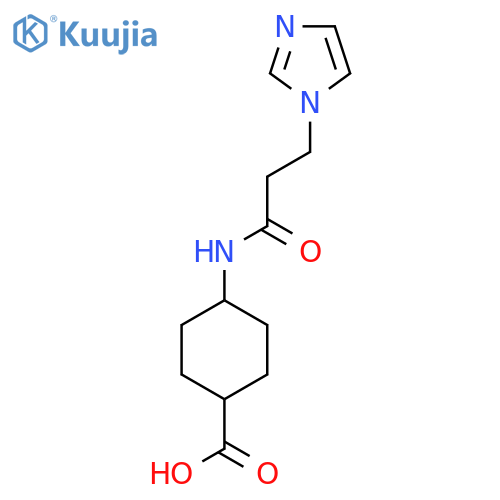Cas no 1178767-61-7 (4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid)

1178767-61-7 structure
商品名:4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid
CAS番号:1178767-61-7
MF:C13H19N3O3
メガワット:265.308263063431
MDL:MFCD12536716
CID:5230937
PubChem ID:54595195
4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
- 4-(3-imidazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid
- Z565902318
- 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylicacid
- (1r,4r)-4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 4-[[3-(1H-imidazol-1-yl)-1-oxopropyl]amino]-
- 4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid
-
- MDL: MFCD12536716
- インチ: 1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19)
- InChIKey: UWVFSZNTDMTKPA-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCC(CC1)NC(CCN1C=NC=C1)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 84.2
4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-85553-1g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 90% | 1g |
$628.0 | 2023-09-02 | |
| 1PlusChem | 1P01ALE1-2.5g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 90% | 2.5g |
$1583.00 | 2023-12-26 | |
| 1PlusChem | 1P01ALE1-10g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 90% | 10g |
$3401.00 | 2023-12-26 | |
| 1PlusChem | 1P01ALE1-50mg |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 90% | 50mg |
$715.00 | 2023-12-26 | |
| 1PlusChem | 1P01ALE1-500mg |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 90% | 500mg |
$808.00 | 2023-12-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079309-1g |
4-[3-(1H-Imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 95% | 1g |
¥4403.0 | 2023-04-05 | |
| Enamine | EN300-85553-1.0g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 95% | 1.0g |
$628.0 | 2024-05-21 | |
| Enamine | EN300-85553-5.0g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 95% | 5.0g |
$1821.0 | 2024-05-21 | |
| Enamine | EN300-85553-0.1g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 95% | 0.1g |
$553.0 | 2024-05-21 | |
| Enamine | EN300-85553-10.0g |
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid |
1178767-61-7 | 95% | 10.0g |
$2701.0 | 2024-05-21 |
4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1178767-61-7 (4-3-(1H-imidazol-1-yl)propanamidocyclohexane-1-carboxylic acid) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
